4-Chloro-2,6-dimethylaniline

Enzymology Biocatalysis Metabolism

4-Chloro-2,6-dimethylaniline (CAS 24596-18-7) features a unique para-Cl/bis-ortho-Me substitution pattern that creates distinct steric/electronic properties unattainable with other aniline isomers. This regiochemistry ensures reliable performance in Pd-catalyzed cyanations—where it is the substrate of choice—and as a key building block for anti-HIV diarylpyrimidine NNRTIs and CRF1 antagonists. Direct chlorination of 2,6-dimethylaniline yields poor results with difficult purification; procurement of this pure, pre-formed intermediate (≥98%) is the dependable route. Batch-specific Certificates of Analysis provided.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 24596-18-7
Cat. No. B043096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-dimethylaniline
CAS24596-18-7
Synonyms(4-Chloro-2,6-dimethylphenyl)amine;  2,6-Dimethyl-4-chloroaniline;  3,5-Dimethyl-4-aminochlorobenzene;  4-Chloro-2,6-dimethylaniline;  4-Chloro-2,6-dimethylbenzenamine;  4-Chloro-2,6-dimethylbenzenamine
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)Cl
InChIInChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
InChIKeyJCLZLZKUISPXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-dimethylaniline (CAS 24596-18-7): Procurement-Ready Overview for Synthetic Intermediates


4-Chloro-2,6-dimethylaniline (CAS 24596-18-7), molecular formula C₈H₁₀ClN, is a substituted aromatic amine characterized by a chlorine atom at the para position and methyl groups at both ortho positions relative to the amino group . This specific substitution pattern imparts unique steric and electronic properties that differentiate it from other chloro-dimethylaniline isomers. The compound is commercially available as a solid with a melting point of 45–50 °C, a boiling point of approximately 260.6 °C at 760 mmHg, and a density of 1.1 g/cm³ . It is widely recognized as a versatile building block in organic synthesis, particularly valued for its performance in palladium-catalyzed cross-coupling reactions, including cyanations, which are critical for constructing carbon–carbon bonds in complex molecules . Its utility extends into the synthesis of advanced pharmaceutical intermediates, notably in the development of anti-HIV diarylpyrimidine analogs and corticotropin-releasing factor receptor-1 antagonists .

4-Chloro-2,6-dimethylaniline: Why Substitution with Other Aniline Derivatives Compromises Reaction Outcomes


The performance of 4-chloro-2,6-dimethylaniline in specific synthetic and biological applications cannot be replicated by simply substituting a different aniline derivative. The precise arrangement of a para-chloro substituent flanked by two ortho-methyl groups creates a distinct electronic and steric environment. This configuration, for instance, directs the compound's behavior in enzymatic oxidations, yielding reaction products and pathways distinct from those of its analogs like 2,6-dimethylaniline or 4-bromo-2,6-dimethylaniline [1]. Furthermore, the synthetic utility of this specific isomer is intrinsically linked to its regiochemistry; attempts to prepare it via direct chlorination of 2,6-dimethylaniline are known to result in poor yields and present significant purification and waste management challenges, underscoring that the compound's value is in its pure, pre-formed state as a procurement item, not as a simple, interchangeable derivative [2].

Quantitative Differentiation of 4-Chloro-2,6-dimethylaniline: Evidence for Selection Over Analogues


Divergent Oxidative Pathway in Peroxidase Systems Compared to 2,4-Dimethylaniline

In a peroxidase-catalyzed oxidation system, 4-chloro-2,6-dimethylaniline follows a standard oxidation pathway without exhibiting the aberrant methyl group migration observed for its close analog, 2,4-dimethylaniline. This demonstrates a fundamental difference in chemical behavior under identical biomimetic conditions [1].

Enzymology Biocatalysis Metabolism

Comparative Synthetic Viability Versus Direct Chlorination of 2,6-Dimethylaniline

Procuring the pre-synthesized 4-chloro-2,6-dimethylaniline is critical because its direct synthesis via chlorination of 2,6-dimethylaniline is documented to be inefficient. The classical method in glacial acetic acid yields a 'poor yield' of the desired product and is explicitly described as 'not very suitable' for its preparation due to subsequent challenges in product isolation and significant increases in waste liquor salt load and oxygen demand [1].

Process Chemistry Organic Synthesis Scalability

Defined Physicochemical Profile for Handling and Purification Planning

4-Chloro-2,6-dimethylaniline exhibits a specific and quantifiable melting point range of 45–50 °C, a boiling point of 260.6 ± 35.0 °C (at 760 mmHg), and a density of 1.1 ± 0.1 g/cm³ . This sharp and defined melting point is a critical quality attribute that facilitates identity confirmation and purity assessment upon receipt, while the boiling point provides a key parameter for purification via distillation.

Physical Chemistry Purification Analytical Chemistry

Optimized Procurement Scenarios for 4-Chloro-2,6-dimethylaniline in Pharmaceutical and Agrochemical Research


Synthesis of Advanced Antiviral Agents (Diarylpyrimidine Analogues)

4-Chloro-2,6-dimethylaniline serves as a key synthetic intermediate in the construction of diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 [1]. Its defined structure and high commercial purity (≥95%) ensure reliable reactivity in multi-step syntheses, enabling the efficient exploration of structure-activity relationships (SAR) in this critical therapeutic area .

Development of CNS-Targeted Therapeutics (CRF1 Receptor Antagonists)

This compound is a building block in the synthesis of corticotropin-releasing factor receptor-1 (CRF1) antagonists, a class of compounds investigated for their potential in treating stress-related disorders, anxiety, and depression [2]. Procuring the compound with batch-specific certificates of analysis ensures consistency in the synthesis of complex pharmacophores where precise molecular geometry is paramount.

Reliable Substrate for Palladium-Catalyzed Cyanation Methodology

4-Chloro-2,6-dimethylaniline is explicitly selected as a substrate of choice in palladium-catalyzed cyanations of aryl chlorides . This application leverages its specific steric and electronic properties to facilitate the formation of carbon-carbon bonds. Its consistent performance in this demanding cross-coupling reaction makes it a reliable procurement item for laboratories developing new catalytic methods or synthesizing benzonitrile derivatives .

Technical Documentation Hub

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